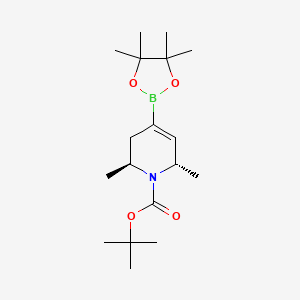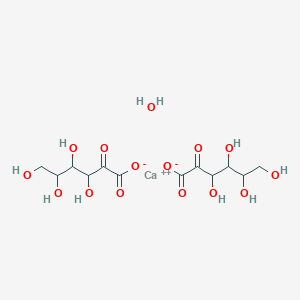
Methyl 3-formyl-4-hydroxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid, characterized by the presence of a formyl group, a hydroxyl group, and a methyl group on the benzene ring, along with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 3-Formyl-4-hydroxy-5-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the direct formylation of 4-hydroxy-5-methyl-benzoic acid methyl ester using a formylating agent such as formic acid or formic anhydride in the presence of a catalyst like phosphoric acid. This reaction is also conducted under reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 3-Carboxy-4-hydroxy-5-methyl-benzoic acid methyl ester.
Reduction: 3-Hydroxymethyl-4-hydroxy-5-methyl-benzoic acid methyl ester.
Substitution: 3-Formyl-4-halo-5-methyl-benzoic acid methyl ester.
Applications De Recherche Scientifique
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors due to its structural features.
Biological Studies: It is employed in studies investigating the biological activity of benzoic acid derivatives and their potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl and methyl groups can also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Formyl-4-hydroxy-benzoic acid methyl ester
- 3-Formyl-5-methyl-benzoic acid methyl ester
- 4-Hydroxy-5-methyl-benzoic acid methyl ester
Uniqueness
3-Formyl-4-hydroxy-5-methyl-benzoic acid methyl ester is unique due to the presence of both a formyl group and a hydroxyl group on the benzene ring, along with a methyl ester functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
methyl 3-formyl-4-hydroxy-5-methylbenzoate |
InChI |
InChI=1S/C10H10O4/c1-6-3-7(10(13)14-2)4-8(5-11)9(6)12/h3-5,12H,1-2H3 |
Clé InChI |
LIAMCVSKVPDCAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)






![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)




